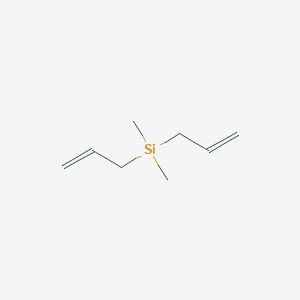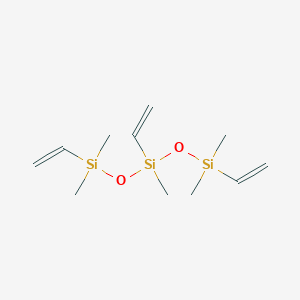
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar siloxane-based compounds often involves anionic ring-opening polymerization. For instance, Ziatdinov, Cai, and Weber (2002) described the synthesis of trimethylsiloxy-substituted poly[1-oxa-2,5-disila-1,5-pentanylene]s from vinylpentamethyldisiloxane using a two-step synthetic process, characterized by NMR and IR spectroscopy (Ziatdinov, Cai, & Weber, 2002).
Molecular Structure Analysis
The molecular structure of siloxane compounds is typically characterized using spectroscopic methods. Ziatdinov et al. (2002) used 1H, 13C, and 29Si NMR, along with IR spectroscopy, to characterize the molecular structure of their synthesized compounds (Ziatdinov, Cai, & Weber, 2002).
Chemical Reactions and Properties
The chemical reactivity of siloxanes includes their ability to undergo various polymerization reactions. The study by Ziatdinov et al. (2002) demonstrated anionic ring-opening polymerization for siloxane-based polymers, leading to different polymeric structures with unique properties (Ziatdinov, Cai, & Weber, 2002).
Applications De Recherche Scientifique
Cross-linking of Linear Vinylpolysiloxanes by Hydrosilylation : This study focuses on the cross-linking of linear polysiloxanes with vinyl group distribution, including 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane. It discusses the use of Karstedt's catalysts and the cross-linking process's efficiency, which is essential for developing preceramic materials (Nyczyk et al., 2012).
Synthesis of Hyperbranched Polysiloxanes : This research explores the synthesis of hyperbranched polysiloxanes using 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane and other compounds. It compares the microstructure and properties of these polymers with their linear analogues, which is significant for applications in various polymer technologies (Paulasaari & Weber, 2000).
Epoxy-Terminated Hyperbranched Polysiloxysilane Synthesis : This paper discusses the synthesis of hyperbranched polysiloxysilane with terminal vinyl groups, utilizing 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane. The study includes molecular weight characterization and estimates the degree of branching, which is vital for advanced material applications (Yokomachi et al., 2008).
Photolysis Studies Involving Pentamethyltrisilane : This research examines the photolysis of various silane compounds, including reactions with 1,1,3,5,5-Pentamethyl-1,3,5-trisilacyclohexane. It offers insights into the reaction mechanisms and potential applications in the synthesis of organosilicon compounds (Okinoshima & Weber, 1978).
Poly(methylvinylsiloxane)-Based Materials and Catalytic Properties : This study involves the synthesis of poly(methylvinylsiloxane) via polymerization of compounds including 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane. The polymers' properties and potential as catalyst matrices are discussed, highlighting their industrial and chemical engineering applications (Mrówka et al., 2020).
Safety And Hazards
The compound is classified as a flammable liquid and vapor according to Regulation (EC) No. 1272/2008 [CLP] . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, and disposing of contents/container to a licensed waste disposal facility .
Propriétés
IUPAC Name |
ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si3/c1-9-14(4,5)12-16(8,11-3)13-15(6,7)10-2/h9-11H,1-3H2,4-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVIRRZRPPRVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159106-88-4 | |
| Record name | Poly[oxy(ethenylmethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159106-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061759 | |
| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane | |
CAS RN |
1529-65-3 | |
| Record name | 1,3,5-Triethenyl-1,1,3,5,5-pentamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,5,5-pentamethyl-1,3,5-trivinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



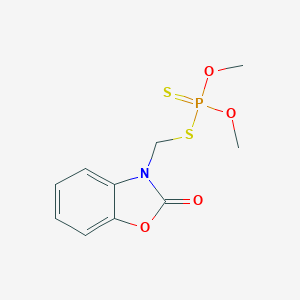
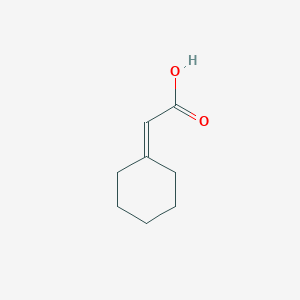

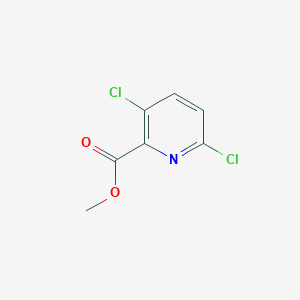

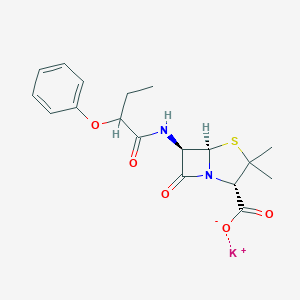
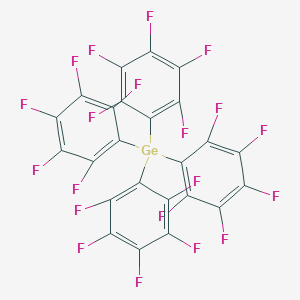
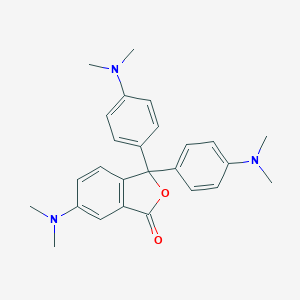
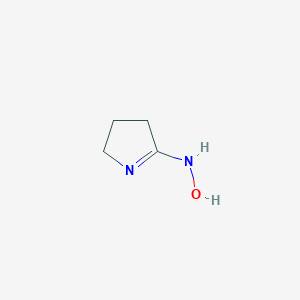
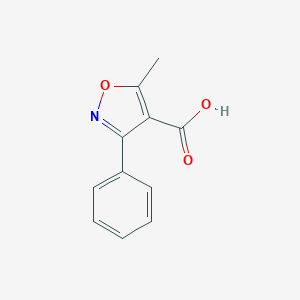
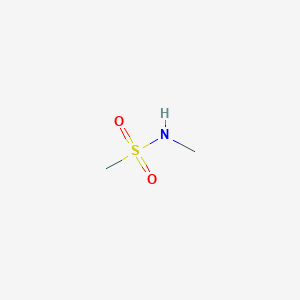
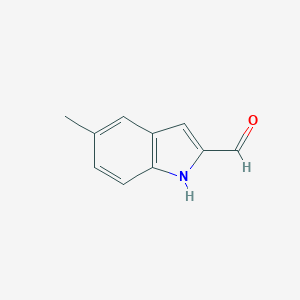
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
